molecular formula C12H10BrNO B13852644 3-(5-Bromo-2-methoxyphenyl)pyridine

3-(5-Bromo-2-methoxyphenyl)pyridine

Cat. No.: B13852644
M. Wt: 264.12 g/mol
InChI Key: JJUKBXVSSKLGSJ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromo and a methoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methylphenyl)pyridine
  • 3-(5-Bromo-2-chlorophenyl)pyridine
  • 3-(5-Bromo-2-fluorophenyl)pyridine

Uniqueness

3-(5-Bromo-2-methoxyphenyl)pyridine is unique due to the presence of both a bromo and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-12-5-4-10(13)7-11(12)9-3-2-6-14-8-9/h2-8H,1H3

InChI Key

JJUKBXVSSKLGSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CN=CC=C2

Origin of Product

United States

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